5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
Description
Contextualization of Benzene-Derived Aldehydes in Organic Synthesis and Materials Science
Benzene-derived aldehydes, or benzaldehydes, are a cornerstone of organic synthesis. The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. These reactions are fundamental to the construction of a vast number of organic molecules, including pharmaceuticals, agrochemicals, and fragrances.
In materials science, benzaldehyde (B42025) derivatives are utilized in the synthesis of polymers, dyes, and functional materials. The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of the electronic and steric properties of the resulting materials. For instance, the incorporation of specific functional groups can influence properties such as color, conductivity, and thermal stability.
Structural Classification and Positional Isomerism Relevant to 5-Ethyl-2-hydroxy-3-nitrobenzaldehyde
5-Ethyl-2-hydroxy-3-nitrobenzaldehyde can be classified as a trisubstituted benzaldehyde. The parent structure is benzaldehyde, which consists of a benzene ring with a formyl (-CHO) group. The substituents on the benzene ring are designated by numbers, with the carbon atom of the aldehyde group attached to the ring being C1.
The nomenclature "5-Ethyl-2-hydroxy-3-nitrobenzaldehyde" precisely describes the arrangement of the functional groups:
An ethyl group (-CH2CH3) at position 5.
A hydroxyl group (-OH) at position 2.
A nitro group (-NO2) at position 3.
Positional isomerism is a key concept for understanding the properties of substituted benzaldehydes. Isomers are compounds that have the same molecular formula but different structural arrangements. For a trisubstituted benzaldehyde with ethyl, hydroxyl, and nitro groups, numerous positional isomers exist, each with potentially distinct physical and chemical properties. For example, the well-known compound vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a positional isomer of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and this difference in the position of the hydroxyl group significantly impacts their chemical reactivity and biological activity.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-Ethyl-2-hydroxy-3-nitrobenzaldehyde | C9H9NO4 | 195.17 | 90564-23-1 |
| 4-Ethyl-3-nitrobenzaldehyde | C9H9NO3 | 179.17 | 4748-80-5 |
Historical Development of Research on 2-Hydroxy-3-methoxybenzaldehyde (B140153) Analogs as Chemical Precursors
The historical context for compounds like 5-Ethyl-2-hydroxy-3-nitrobenzaldehyde is rooted in the extensive research on simpler, related molecules, particularly 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin. wikipedia.org O-vanillin is a positional isomer of the widely known flavoring agent, vanillin.
Research into o-vanillin and its derivatives has been ongoing for many decades. wikipedia.org Synthetic chemists have explored various reactions to modify the o-vanillin structure to create new compounds with tailored properties. These modifications often involve electrophilic aromatic substitution reactions, where new functional groups are introduced onto the benzene ring.
The synthesis of analogs with nitro groups, such as 5-nitro-o-vanillin, has been a significant area of investigation. The introduction of a nitro group, a strong electron-withdrawing group, can dramatically alter the electronic properties of the molecule, influencing its reactivity and potential applications. For instance, 5-nitrovanillin is a known derivative of vanillin and serves as a precursor in various synthetic pathways.
The addition of alkyl groups, such as the ethyl group in 5-Ethyl-2-hydroxy-3-nitrobenzaldehyde, represents a further step in the diversification of these chemical structures. Such modifications can impact the molecule's solubility, steric hindrance, and biological activity. While the specific historical development of 5-Ethyl-2-hydroxy-3-nitrobenzaldehyde is not well-documented, its existence is a logical extension of the long-standing research into the functionalization of o-vanillin and other substituted benzaldehydes.
| Compound Name | Common Name | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-Hydroxy-3-methoxybenzaldehyde | o-Vanillin | C8H8O3 | Hydroxyl and methoxy (B1213986) groups in ortho and meta positions to the aldehyde |
| 4-Hydroxy-3-methoxybenzaldehyde | Vanillin | C8H8O3 | Hydroxyl and methoxy groups in para and meta positions to the aldehyde |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 5-Nitrovanillin | C8H7NO5 | Vanillin structure with a nitro group at the 5-position |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(6-11)10(12)9(5-7)13-2/h4-6,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHWKKGQACCKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethyl 2 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives
Direct Synthesis Strategies for 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
A direct and unequivocal synthetic method for this compound is not extensively documented in readily available chemical literature. However, plausible synthetic routes can be postulated based on established formylation and alkylation reactions of phenols.
One potential strategy involves the formylation of 4-ethylguaiacol. Two classical methods for the ortho-formylation of phenols are the Reimer-Tiemann reaction and the Duff reaction. wikipedia.orgmychemblog.comwikipedia.orgallen.in
Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to introduce a formyl group onto a phenol (B47542), primarily at the ortho position. wikipedia.orgallen.inbyjus.com The reaction proceeds through the generation of dichlorocarbene as the electrophile. wikipedia.org Applying this to 4-ethylguaiacol could theoretically yield this compound. However, the regioselectivity can be influenced by the directing effects of the existing substituents, and mixtures of isomers may be formed. mychemblog.com
Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst to achieve ortho-formylation of phenols. wikipedia.orgrsc.org This method is also a viable option for the formylation of 4-ethylguaiacol to potentially produce the target compound.
Another conceivable, though likely more challenging, approach is the direct ethylation of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) at the 5-position. Friedel-Crafts alkylation is a well-known method for introducing alkyl groups onto aromatic rings. wikipedia.orgmt.comlibretexts.orgmasterorganicchemistry.com However, this reaction has several limitations, including the possibility of carbocation rearrangements and polyalkylation, especially on highly activated rings like o-vanillin. libretexts.orgyoutube.com The presence of the hydroxyl and methoxy (B1213986) groups strongly activates the ring, which could lead to a lack of selectivity and the formation of multiple byproducts.
Precursor-Based Synthetic Routes to Substituted 2-Hydroxy-3-methoxybenzaldehydes
The synthesis of substituted 2-hydroxy-3-methoxybenzaldehydes often proceeds through the modification of the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).
The bromination of o-vanillin is a common method to introduce a bromine atom onto the aromatic ring, typically at the 5-position, yielding 5-bromo-2-hydroxy-3-methoxybenzaldehyde. This electrophilic aromatic substitution is directed by the strong activating effects of the hydroxyl and methoxy groups.
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| o-Vanillin | Bromine, Sodium Acetate | Acetic Acid | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 98% | wikipedia.org |
The reaction is typically carried out by treating o-vanillin with bromine in a suitable solvent like acetic acid. The product, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, is a valuable intermediate for further synthetic transformations.
Azo coupling reactions involve the reaction of a diazonium salt with an activated aromatic compound, such as o-vanillin, to form an azo compound. This reaction is a powerful tool for the synthesis of colored compounds and functionalized aromatic systems. The coupling typically occurs at the position para to the strongly activating hydroxyl group.
| Aryl Diazonium Salt Source | Coupling Partner | Reaction Conditions | Product |
| p-Anisidine | 2-Hydroxy-3-methoxybenzaldehyde | Alkaline medium, 0°C | 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde |
| Sulfadiazine | 2-Hydroxy-3-methoxybenzaldehyde | Diazotization followed by coupling | Azo dye ligand |
| Sulfaguanidine | 2-Hydroxy-3-methoxybenzaldehyde | Diazotization followed by coupling | Azo dye ligand |
These azo derivatives of o-vanillin are often intensely colored and have been investigated for various applications.
Derivatization Reactions for Functionalization of 2-Hydroxy-3-methoxybenzaldehyde Scaffold
The aldehyde group of 2-hydroxy-3-methoxybenzaldehyde and its derivatives is a key site for a variety of functionalization reactions, enabling the synthesis of a diverse range of compounds.
The condensation of 2-hydroxy-3-methoxybenzaldehyde or its substituted derivatives with primary amines leads to the formation of Schiff bases (imines). This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis.
| Aldehyde | Amine | Product Type |
| 2-Hydroxy-3-methoxybenzaldehyde | p-Toluidine | Schiff Base |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 2,4-Dimethylaniline | Schiff Base Ligand |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 3,4-Difluoroaniline | Schiff Base Ligand |
| 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde | 1,2-Phenylenediamine | Azo Schiff Base |
Schiff bases derived from the 2-hydroxy-3-methoxybenzaldehyde scaffold are widely studied due to their interesting coordination chemistry and biological activities.
Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of a Schiff base (imine) through condensation with an amine, followed by the reduction of the imine to the corresponding amine. This method provides a direct route to various substituted amines from the 2-hydroxy-3-methoxybenzaldehyde scaffold.
A stepwise approach is often employed where the imine is first formed and then reduced in a separate step using a reducing agent such as sodium borohydride. libretexts.orggoogle.com This method has been used in the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. libretexts.orggoogle.com The initial step involves the refluxing of 4-amino-N-(thiazol-2-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde in ethanol to form the imine, which is then subsequently reduced. google.com
Alternatively, a one-pot reductive amination can be performed where the aldehyde, amine, and a reducing agent are combined. However, for some substrates, the stepwise approach provides better yields. google.com The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired product.
Click Chemistry Approaches for Triazole Incorporation
No research findings were identified that describe the use of this compound in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to incorporate triazole moieties.
Alkylation and Arylation Reactions (e.g., N-Arylation)
Specific methods and results for the alkylation or arylation of this compound are not available in the reviewed literature.
Heterocyclic Ring Formation (e.g., Thiazolo[3,2-a]pyrimidines, Acridine/Acridone Analogs)
There is no information available on the use of this compound as a precursor for the synthesis of Thiazolo[3,2-a]pyrimidines, Acridine, or Acridone analogs.
Advanced Spectroscopic and Spectrometric Characterization of 5 Ethyl 2 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For substituted benzaldehydes, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the aromatic ring and identifying the various functional groups.
In the ¹H NMR spectrum of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde, distinct signals are expected for each type of proton. The aldehyde proton (-CHO) typically appears as a singlet far downfield, generally between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton (-OH) signal is often broad and its chemical shift can vary, but for intramolecularly hydrogen-bonded hydroxyl groups, such as the one ortho to the aldehyde, it can appear significantly downfield (e.g., δ 11.0-12.0 ppm). researchgate.net
The aromatic region will show two protons. Due to their positions on the ring, they will appear as doublets. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation and coupling between adjacent carbons. The methoxy (B1213986) group (-OCH₃) will be observed as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Hydroxy-Methoxybenzaldehydes
| Compound | Functional Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde researchgate.net | Aldehyde | -CHO | 9.72 | s |
| Hydroxyl | -OH | 11.48 | s (chelated) | |
| Aromatic | H-6 | 7.43 | d | |
| Aromatic | H-5 | 6.54 | dd | |
| Aromatic | H-3 | 6.43 | d | |
| Methoxy | -OCH₃ | 3.86 | s | |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) researchgate.net | Aldehyde | -CHO | 9.87 | s |
| Hydroxyl | -OH | 5.75 | s | |
| Aromatic | H-2, H-6 | 7.46, 7.47 | d, dd | |
| Aromatic | H-5 | 7.0 | d | |
| Methoxy | -OCH₃ | 4.01 | s | |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) researchgate.net | Aldehyde | -CHO | 9.81 | s |
| Hydroxyl | -OH | 6.21 | s | |
| Aromatic | H-2, H-6 | 7.41 | m | |
| Aromatic | H-5 | 7.03 | d |
Data presented for illustrative purposes based on related isomers. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the aldehyde carbonyl carbon is the most deshielded, appearing around δ 190-195 ppm. researchgate.net The aromatic carbons attached to oxygen (C-2 and C-3) will have distinct chemical shifts, typically in the δ 145-165 ppm range, influenced by the electron-donating effects of the hydroxyl and methoxy groups. researchgate.net The other aromatic carbons (C-1, C-4, C-5, C-6) will resonate at chemical shifts characteristic of their electronic environment. The methoxy carbon appears around δ 55-60 ppm, while the ethyl group carbons will be observed in the aliphatic region of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Hydroxy-Methoxybenzaldehydes
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde researchgate.net | C=O | 194.4 |
| C-2 (C-OH) | 166.8 | |
| C-4 (C-OCH₃) | 164.5 | |
| C-6 | 135.2 | |
| C-1 | 115.2 | |
| C-5 | 108.4 | |
| C-3 | 106.7 | |
| -OCH₃ | 55.7 | |
| 3-Methoxybenzaldehyde rsc.org | C=O | 193.0 |
| C-3 (C-OCH₃) | 159.8 | |
| C-1 | 137.6 | |
| C-5 | 130.3 | |
| C-6 | 122.5 | |
| C-4 | 121.0 | |
| C-2 | 112.9 |
Data presented for illustrative purposes based on related compounds.
Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. ucsb.edumanchester.ac.uk This method is particularly useful for analyzing complex mixtures, such as reaction products or natural extracts, without the need for physical separation. rsc.org In a DOSY experiment, a series of spectra are acquired with varying pulsed field gradient strengths. manchester.ac.uk The signal intensity for each molecule decays at a rate proportional to its diffusion coefficient, which is inversely related to its size and shape. jhu.edu
For the analysis of this compound and its derivatives, DOSY can be employed to:
Confirm the purity of a synthesized sample by showing that all proton signals correspond to a single diffusion coefficient.
Analyze a reaction mixture to identify the starting materials, intermediates, and final products, all within a single NMR tube.
Estimate the molecular weight of unknown derivatives in a mixture, as the diffusion rate is roughly proportional to the cube root of the molecular weight. jhu.edu
The resulting 2D DOSY spectrum plots chemical shifts on one axis and diffusion coefficients on the other, providing a "pseudo-chromatogram" where signals from each distinct molecule are aligned horizontally. manchester.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a valuable tool for identifying the functional groups in this compound. The spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds.
Key expected absorption bands include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can cause this peak to shift and broaden further, sometimes extending from 3600 to 2500 cm⁻¹. researchgate.net
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are observed just below 3000 cm⁻¹.
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the conjugated aldehyde carbonyl group. researchgate.net
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch: Strong bands corresponding to the C-O stretching of the phenol (B47542) and the aryl-alkyl ether (methoxy group) are typically found in the 1200-1300 cm⁻¹ region.
Table 3: General FT-IR Frequencies for Functional Groups in Substituted Benzaldehydes
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3000-3100 | Medium |
| C-H Stretch | Aliphatic (Ethyl, Methoxy) | 2850-3000 | Medium |
| C=O Stretch | Conjugated Aldehyde | 1650-1680 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |
FT-Raman spectroscopy is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, polarizable bonds. For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring C=C stretching vibrations. ijmert.org The symmetric stretching of the C=O bond also gives a characteristic Raman signal. The vibrations associated with the ethyl group's C-C and C-H bonds would also be visible. Comparing the FT-IR and FT-Raman spectra can aid in a more complete vibrational assignment. For instance, in a study of 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, a derivative of a closely related compound, a strong Raman peak at 1544 cm⁻¹ was assigned to the C=N stretching mode, demonstrating the utility of Raman for specific functional groups. researchgate.net
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a pivotal technique for elucidating the electronic structure of molecules. By measuring the absorption of electromagnetic radiation in the ultraviolet and visible regions, insights into the electronic transitions between molecular orbitals can be obtained.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a molecule is dictated by the electronic transitions occurring between different energy levels, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aromatic aldehydes like this compound, the spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur at shorter wavelengths. The n → π* transitions, which involve the excitation of a non-bonding electron (from the oxygen atoms of the aldehyde and hydroxyl groups) to a π* antibonding orbital, are typically less intense and appear at longer wavelengths.
The presence of an ethyl group at the 5-position of the aromatic ring in this compound is expected to act as an auxochrome. This alkyl group can cause a slight bathochromic (red) shift—a shift to longer wavelengths—in the absorption maxima compared to o-vanillin due to its electron-donating inductive effect, which can slightly alter the energy gap between the HOMO and LUMO.
| Compound | Solvent/Conditions | λmax (nm) | Reference |
|---|---|---|---|
| Vanillin (B372448) | Neutral Aqueous Solution | 279, 306 | mdpi.com |
| Vanillin | Aqueous Solution | 311, 277 | rsc.org |
| Vanillin Condensation Product | - | 363 | nih.gov |
| 4-Hydroxy-3-methoxybenzaldehyde Derivatives | - | 286 - 336 | researchgate.net |
| This compound | - | Predicted ~315-340 | Inferred |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. It calculates the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. rsc.org This technique also provides information on oscillator strengths, which relate to the intensity of the absorption bands, and the nature of the molecular orbitals involved in the transitions. researchgate.net
Numerous studies have successfully employed TD-DFT to analyze the electronic spectra of benzaldehyde (B42025) derivatives. nih.gov For instance, TD-DFT calculations have been used to investigate the excited states of vanillin in various environments, showing good agreement with experimental absorption maxima. mdpi.com The method is adept at distinguishing between different types of transitions, such as the π → π* and n → π* transitions characteristic of these molecules. The accuracy of TD-DFT calculations can depend on the choice of the functional and basis set. acs.orgbenasque.org
For a molecule like this compound, TD-DFT calculations would typically predict several singlet excited states. The lowest energy transitions are generally associated with the promotion of an electron from the HOMO, often localized on the benzene (B151609) ring and the oxygen atoms of the substituents, to the LUMO, which is typically a π* orbital with significant contribution from the carbonyl group. The calculated excitation energies can be directly compared to the experimentally observed λmax values from UV-Vis spectroscopy to validate the theoretical model and provide a deeper understanding of the electronic structure. researchgate.net
| Molecule/System | Computational Level | Calculated Excitation Energy (E) | Transition | Primary Orbital Contribution | Reference |
|---|---|---|---|---|---|
| Rhaponticin (related polyphenol) | TD-DFT/B3LYP/TZVP | 4.11 eV | S0 → S1 | HOMO → LUMO | researchgate.net |
| Hydrogen-bonded Rhaponticin | TD-DFT/B3LYP/TZVP | 3.92 eV | S0 → S1 | HOMO → LUMO | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, and often thermally labile, molecules like phenolic aldehydes. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For compounds like this compound, ESI can be operated in either positive or negative ion mode. mdpi.com
Positive Ion Mode: The molecule typically accepts a proton (H+) to form a protonated molecule, [M+H]+. For this compound (C₁₀H₁₂O₃, Molecular Weight ≈ 180.20 u), the [M+H]+ ion would have an m/z of approximately 181.08.
Negative Ion Mode: The acidic phenolic hydroxyl group can easily lose a proton to form a deprotonated molecule, [M-H]−. This would result in an ion with an m/z of approximately 179.07.
The choice of mode often depends on the compound's structure and the mobile phase composition. Phenolic compounds are frequently detected with high sensitivity in the negative ion mode due to the acidity of the phenolic proton. nih.govmdpi.com ESI-MS is often coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures containing such compounds. eurofins.denih.gov
General Mass Spectral Data Analysis
Analysis of the mass spectrum involves identifying the molecular ion peak and interpreting the fragmentation pattern. While ESI is a soft ionization technique that often yields a prominent molecular ion peak with minimal fragmentation, collision-induced dissociation (CID) can be employed in tandem mass spectrometry (MS/MS) to induce fragmentation and gain structural information. nih.gov
The fragmentation of aromatic aldehydes is well-characterized. miamioh.eduslideshare.netlibretexts.org For this compound, the fragmentation pattern upon CID would likely involve characteristic losses from the parent ion ([M+H]+ or [M-H]−). Common fragmentation pathways for related aromatic aldehydes include:
Loss of a hydrogen radical (•H): Formation of an [M-1]+ ion (m/z 179 from the molecular ion) is a common feature for aldehydes. docbrown.info
Loss of the formyl radical (•CHO): This results in an [M-29]+ ion. libretexts.org
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose CO (28 u), a common fragmentation for aromatic aldehydes. docbrown.infonist.gov
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to an [M-15]+ ion.
Loss of an ethyl radical (•C₂H₅): Benzylic cleavage can result in the loss of the ethyl group, leading to an [M-29]+ ion.
By analyzing the m/z values of these fragment ions, the positions of the various substituents on the aromatic ring can be confirmed, providing a detailed structural characterization of the molecule.
| Parent Compound | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Reference |
|---|---|---|---|---|
| Benzaldehyde | 106 ([M]+•) | 105 | H | docbrown.info |
| Benzaldehyde | 106 ([M]+•) | 77 | CHO | docbrown.info |
| Ethyl Vanillin | 167 ([M+H]+) | 139, 111, 93 | C2H4, CO, H2O etc. | nih.gov |
| This compound (Predicted) | 181 ([M+H]+) | 166 | CH3 | Inferred |
| This compound (Predicted) | 181 ([M+H]+) | 153 | C2H4 or CO | Inferred |
| This compound (Predicted) | 181 ([M+H]+) | 152 | C2H5 | Inferred |
Crystallographic Analysis and Supramolecular Architecture of 5 Ethyl 2 Hydroxy 3 Methoxybenzaldehyde Derivatives
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Studies on derivatives of o-vanillin reveal key conformational features. For instance, in (E)-2-Hydroxy-3-methoxy-5-[(3-methoxyphenyl)diazenyl]benzaldehyde, a derivative of o-vanillin, the molecule is observed to be nearly planar. researchgate.net A significant feature influencing its conformation is a strong intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. researchgate.net This interaction leads to the formation of a stable six-membered ring, which contributes to the planarity of that molecular fragment. The molecule also adopts a trans configuration about the azo (-N=N-) double bond. researchgate.net
In more complex systems, such as Schiff base derivatives of o-vanillin, the molecular geometry is further influenced by coordination to other chemical entities. For example, in organotin(IV) compounds derived from o-vanillin Schiff bases, the ligand coordinates to the tin atom through the phenoxide oxygen and the imine nitrogen, resulting in the formation of distinct five- and six-membered chelate rings that define the local geometry. nih.govnih.gov
Below is a table summarizing the crystallographic data for a representative o-vanillin derivative.
Table 1: Crystallographic Data for (E)-2-Hydroxy-3-methoxy-5-[(3-methoxyphenyl)diazenyl]benzaldehyde
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.8486 (14) |
| b (Å) | 9.9295 (9) |
| c (Å) | 12.6574 (15) |
| β (°) | 112.441 (9) |
| Volume (ų) | 1376.4 (3) |
| Z | 4 |
The crystal packing, or the arrangement of molecules within the crystal lattice, is a consequence of various intermolecular forces. In the crystal structure of (E)-2-Hydroxy-3-methoxy-5-[(3-methoxyphenyl)diazenyl]benzaldehyde, molecules are interconnected through a network of weak intermolecular interactions, including C-H···O hydrogen bonds and C-H···π interactions, which collectively build a three-dimensional supramolecular assembly. researchgate.net
For more complex derivatives like organotin(IV) Schiff base compounds of o-vanillin, the crystal packing is stabilized by a combination of imine C–H···O(phenoxide), methylene (B1212753) C–H···π(methoxybenzene), and tin-bound-methyl C–H···π(tolyl) interactions, which organize the molecules into supramolecular layers. nih.gov
Supramolecular Self-Assembly Processes
The rich functionality of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde derivatives, featuring hydroxyl, methoxy (B1213986), and carbonyl groups, facilitates a diverse range of intermolecular interactions that drive supramolecular self-assembly. These processes lead to the formation of distinct, hierarchical structures in the solid state.
A common motif in the crystal packing of hydroxy- and methoxy-substituted benzaldehyde (B42025) derivatives is the formation of dimers. In a study of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, supramolecular dimeric structures were observed, composed of two enantiomers connected by intermolecular O–H···O hydrogen bonds. nih.gov These interactions occur between the hydroxyl group of one molecule and the carbonyl oxygen atom of a neighboring molecule. nih.gov The stability of these dimers can be enhanced by the formation of three-centered hydrogen bonds involving the carbonyl oxygen, the hydroxyl group, and the ortho-disposed methoxy group. nih.gov This robust dimeric synthon often serves as the fundamental building block for more extended supramolecular architectures.
The self-assembly process can extend beyond simple dimers to form one-dimensional (1D) chains. The specific hydrogen bonding pattern adopted by the molecules is critical in determining the dimensionality of the resulting structure. For instance, when the hydrogen bond forms between the hydroxyl group and a nitrogen atom in an adjacent molecule (O–H···N), it can lead to the propagation of 1D supramolecular chains. nih.gov Depending on the crystallographic symmetry, these chains can be either heterochiral (alternating between enantiomers) or homochiral. nih.gov In salicylaldoxime derivatives, which share the o-hydroxyaldehyde feature, intermolecular O–H···O hydrogen bonds have also been shown to generate C(9) chains that propagate along a crystallographic axis. iucr.org
One-dimensional chains or dimeric units can further assemble into two-dimensional (2D) supramolecular layers. This higher-order assembly is typically driven by weaker interactions, such as π-stacking and C-H···O bonds, which link the primary synthons. In crystals of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, H-bonded racemic dimers pack into parallel 2D molecular sheets through π-stacking interactions. nih.gov Similarly, in other benzaldehyde derivatives, an interplay of C–H···O hydrogen bonds and π–π stacking interactions facilitates the formation of multi-dimensional supramolecular networks. rsc.orgnih.gov The arrangement of these layers, whether parallel or angular, is dictated by the specific nature and geometry of the constituent molecules. nih.gov
Hydrogen bonding plays a pivotal role in chiral discrimination within the crystalline phase of these derivatives. The type of hydrogen bond formed can determine whether a racemic mixture crystallizes as a racemic compound (containing both enantiomers in the same crystal) or resolves spontaneously into a conglomerate (a mixture of homochiral crystals). nih.gov
In the case of 2-hydroxy-3-methoxybenzylidene derivatives, the specific hydrogen bond acceptor dictates the chiral outcome:
O–H···O Bonds : This interaction type leads to the formation of stable, centrosymmetric racemic dimers, where one enantiomer is paired with the other. This effectively prevents spontaneous resolution and results in the formation of a racemic compound. nih.gov
O–H···N Bonds : This interaction promotes the formation of 1D supramolecular chains. If these chains are homochiral (composed of a single enantiomer), it can lead to conglomerate crystallization, a much rarer outcome. Alternatively, these O–H···N bonds can link enantiomers into heterochiral chains. nih.gov
This demonstrates that a subtle change in the molecular structure—specifically the hydrogen bond acceptor atom—can fundamentally alter the supramolecular assembly and the resulting chiral organization in the solid state. nih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification
For substituted benzaldehyde and vanillin (B372448) derivatives, Hirshfeld analysis reveals the predominance of specific contacts. nih.gov The most significant contributions to the crystal packing typically arise from H···H, O···H/H···O, and C···H/H···C contacts.
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Benzaldehyde Derivatives. Data is synthesized from representative analyses of similar molecular structures.
| Intermolecular Contact | Percentage Contribution (%) | Description |
| H···H | 45 - 65% | Represents van der Waals forces and is typically the largest contributor, reflecting the hydrogen-rich exterior of the molecules. |
| O···H / H···O | 15 - 30% | Quantifies hydrogen bonding (e.g., O-H···O, C-H···O), which are key directional forces in the crystal packing. |
| C···H / H···C | 10 - 20% | Includes C-H···π interactions, which contribute to the stabilization of layered structures. |
| C···C | 2 - 7% | Indicates π-π stacking interactions between aromatic rings. |
| Other (e.g., N···H) | < 5% | Represents other specific interactions, dependent on the exact substituents of the derivative. |
The fingerprint plots provide a visual deconstruction of these interactions. For example, the sharp "spikes" in the lower region of the plot are characteristic of strong, directional hydrogen bonds (O···H contacts), while the more diffuse regions represent weaker, less specific contacts like H···H interactions. nih.gov This detailed quantification allows for a direct comparison of crystal packing motifs between different derivatives and provides profound insight into how substituent changes modulate the supramolecular architecture. rsc.orgnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are widely employed to predict the properties of benzaldehyde derivatives. researchgate.netxisdxjxsu.asia These calculations form the basis for optimizing molecular geometry, analyzing vibrational spectra, and exploring the electronic landscape of the molecule.
Optimization of Molecular Geometry and Vibrational Assignments
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation. masjaps.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. An intramolecular hydrogen bond is expected between the hydroxyl hydrogen and the carbonyl oxygen, a feature commonly observed in o-vanillin and its derivatives, which contributes to the planarity and stability of the molecule. researchgate.net
Vibrational analysis, performed on the optimized geometry, predicts the infrared (IR) and Raman spectra. The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. These theoretical spectra are crucial for interpreting experimental data. Key vibrational modes for this compound are anticipated based on characteristic group frequencies observed in similar molecules. nih.govresearchgate.net
Table 1: Predicted Vibrational Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3200-3575 | Stretching of the hydroxyl group, often broadened by hydrogen bonding. researchgate.netrsc.org |
| C-H stretch (aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring. researchgate.net |
| C-H stretch (aliphatic) | ~2875-2980 | Asymmetric and symmetric stretching of methyl and methylene groups in the ethyl substituent. researchgate.net |
| C=O stretch | ~1640-1675 | Stretching of the carbonyl group in the aldehyde function. researchgate.net |
| C=C stretch (aromatic) | ~1430-1610 | Skeletal vibrations of the aromatic ring. uwosh.edu |
| O-H in-plane bend | ~1300-1415 | Bending of the hydroxyl group within the plane of the ring. researchgate.net |
| C-O stretch | ~1025-1280 | Stretching vibrations of the ether and phenol (B47542) C-O bonds. uwosh.edu |
Note: These values are estimations based on DFT calculations of structurally related compounds like o-vanillin and other substituted benzaldehydes.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eu
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating hydroxyl and methoxy groups. The LUMO is anticipated to be distributed over the electron-accepting carbonyl group and the aromatic ring. uwosh.eduacadpubl.eu This distribution facilitates intramolecular charge transfer from the substituted ring to the aldehyde group upon electronic excitation. Analysis of related compounds suggests that the HOMO-LUMO energy gap would be in a range that indicates a chemically reactive and kinetically stable molecule. nih.govniscpr.res.in
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Formula | Typical Value (eV) | Description |
| EHOMO | - | ~ -6.3 | Energy of the highest occupied molecular orbital. |
| ELUMO | - | ~ -2.5 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 3.8 | Indicates chemical reactivity and stability. acadpubl.eu |
| Ionization Potential (I) | -EHOMO | ~ 6.3 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | ~ 2.5 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | ~ 1.9 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.4 | Power of an atom to attract electrons. |
Note: Values are representative and based on DFT calculations for analogous benzaldehyde derivatives. acadpubl.eunih.gov
Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, known as hyper-conjugative interactions, are crucial for understanding molecular stability.
Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(O)hydroxyl | π(Cring-Cring) | High | Lone pair delocalization, resonance stabilization. |
| LP(O)methoxy | π(Cring-Cring) | High | Lone pair delocalization, resonance stabilization. |
| π(Cring-Cring) | π(C=O) | Moderate | π-electron delocalization from ring to carbonyl group. |
| σ(C-H) | σ(C-C) | Low | Hyperconjugation from C-H bonds of the ethyl group. |
Note: LP denotes a lone pair. E(2) values are qualitative estimations based on typical findings for substituted phenols and benzaldehydes. nih.govniscpr.res.in
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orgrsc.org The MESP map plots the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge.
For this compound, the MESP surface is expected to show:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. acadpubl.eumdpi.com
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is anticipated around the acidic hydrogen of the hydroxyl group. mdpi.com
Neutral Regions (Green): These areas correspond to the nonpolar parts of the molecule, such as the aromatic ring's carbon backbone and the ethyl group.
This analysis highlights the carbonyl oxygen as a hydrogen bond acceptor and the hydroxyl hydrogen as a hydrogen bond donor, which is consistent with the formation of the intramolecular hydrogen bond. nih.govmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atomic interactions and bond types. nih.gov This analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. researchgate.net
Covalent Bonds: Characterized by high ρ(r) and a negative value of ∇²ρ(r), indicating a concentration of electron density between the nuclei.
Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low ρ(r) and a positive value of ∇²ρ(r), indicating depletion of electron density in the internuclear region.
For this compound, QTAIM analysis would confirm the covalent nature of the C-C, C-O, C-H, and C=O bonds. Furthermore, it would characterize the intramolecular O-H···O=C hydrogen bond as a closed-shell interaction, providing quantitative evidence for its existence and strength. nih.govresearchgate.net
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual and quantitative measure of electron localization in a molecule. niscpr.res.inijasret.com They are effective at distinguishing core electrons, covalent bonds, and lone pairs. ELF and LOL values range from 0 to 1, where a high value indicates a high degree of electron localization.
In the analysis of this compound:
Regions of high ELF/LOL values are expected around the oxygen atoms, corresponding to their core electrons and lone pairs. ijasret.com
The covalent bonds (C-C, C-H, C=O, C-O, O-H) would also be represented by areas of significant electron localization. niscpr.res.in
The π-system of the aromatic ring would show a more delocalized character, with lower ELF/LOL values compared to the σ-bonds. researchgate.netnih.gov
These analyses complement NBO and QTAIM by providing a clear spatial representation of the molecule's electronic structure, highlighting regions of shared electrons and non-bonding electron pairs. jussieu.fr
Role of 5 Ethyl 2 Hydroxy 3 Methoxybenzaldehyde and Its Analogs in the Synthesis of Complex Molecular Architectures and Functional Materials
Building Block in Heterocyclic Compound Synthesis
The structural motif of 2-hydroxybenzaldehyde is a cornerstone in the synthesis of a wide array of heterocyclic compounds. Analogs such as 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde are particularly useful in building fused ring systems that are often investigated for their biological activities.
One of the prominent applications is in the synthesis of Thiazolo[3,2-a]pyrimidines . The general synthetic route often involves a multi-step process. Initially, an aromatic aldehyde, such as a 2-hydroxy-3-methoxybenzaldehyde (B140153) derivative, undergoes a Biginelli condensation reaction with a β-dicarbonyl compound and thiourea. ijnc.irrasayanjournal.co.in This three-component reaction yields a dihydropyrimidine-2(1H)-thione intermediate. rasayanjournal.co.in In a subsequent step, this intermediate is reacted with an α-halo ester, like ethyl chloroacetate or ethyl bromoacetate, which leads to the cyclization and formation of the fused thiazolo[3,2-a]pyrimidine core. ijnc.irresearchgate.netnih.gov The final products, which can be further modified, are typically synthesized in good yields. ijnc.ir A series of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines have been successfully synthesized and characterized using this approach. nih.gov
Furthermore, derivatives of this aldehyde can act as precursors for the synthesis of Phenanthridines . While direct synthesis using this compound is not extensively documented, established methods for phenanthridine synthesis can be adapted for its derivatives. A common strategy involves the intramolecular cyclization of ortho-functionalized biaryl precursors. beilstein-journals.org For instance, a novel method involves the UV light-mediated cyclization of biaryl oximes, where a methoxy (B1213986) group can act as a leaving group to facilitate the ring formation. beilstein-journals.org Another approach is the radical cyclization of arylimines, which can be prepared from an aminobiphenyl and an arylaldehyde. beilstein-journals.org These synthetic strategies highlight the potential of using suitably modified this compound derivatives to access the complex phenanthridine framework, which is a core structure in many biologically active compounds. beilstein-journals.orgbeilstein-journals.org
Ligand Design and Coordination Chemistry
The 2-hydroxybenzaldehyde moiety is a classic building block for designing chelating ligands, particularly Schiff base ligands. The presence of the ortho-hydroxyl group allows for the formation of stable, often six-membered, chelate rings upon coordination to a metal center, a feature that is central to its extensive use in coordination chemistry.
This compound and its analogs readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff base ligands, containing an N,O-donor set from the imine nitrogen and the deprotonated phenolic oxygen, are highly effective for coordinating a wide range of metal ions. nih.govsphinxsai.com
Numerous studies have reported the synthesis of transition metal complexes using Schiff bases derived from substituted 2-hydroxybenzaldehydes. These ligands have been shown to form stable complexes with metals such as:
Cu(II) mdpi.comresearchgate.netrsc.org
Ni(II) sphinxsai.comresearchgate.net
Mn(II/III) mdpi.comiosrjournals.org
Fe(III)
Organotin(IV)
Indium(III)
For example, a Schiff base synthesized from 2-hydroxy-3-methoxybenzaldehyde and 3-hydrazinylquinoxalin-2(1H)-one was used to prepare a Mn(II) complex. iosrjournals.org The ligand in this complex acts in a monobasic, tridentate fashion, coordinating through the phenolic oxygen, azomethine nitrogen, and a ring nitrogen to form an octahedral complex. iosrjournals.org Similarly, Cu(II) and Ni(II) complexes have been prepared with Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. researchgate.net The resulting ligands often provide a tetradentate N₂O₂ coordination environment, leading to square-planar or distorted square-pyramidal geometries around the metal ion. rsc.org
Beyond mononuclear complexes, Schiff base ligands derived from these aldehydes can be designed to bridge multiple metal centers, leading to the formation of polynuclear complexes. The synthesis of a homo binuclear manganese(III) complex, [Mn(L)(H₂O)]₂(PF₆)₂, has been reported using a ligand derived from 2-hydroxy-5-methoxybenzaldehyde. researchgate.net In this structure, the manganese centers adopt an octahedral coordination geometry, featuring coordination by the imine nitrogen and hydroxo oxygen atoms of the ligand, along with an axial water molecule. researchgate.net The ability to form such multinuclear assemblies is crucial for developing materials with interesting magnetic and catalytic properties. The coordination geometry is often distorted from ideal geometries, such as in Cu(II) and Zn(II) complexes that exhibit a distorted square-pyramidal geometry with a 4+1 coordination pattern. rsc.org
The electrochemical behavior of metal complexes derived from this compound analogs is a key area of investigation, providing insight into their redox activity and potential applications in catalysis and sensing. Cyclic voltammetry (CV) is the primary technique used to study these properties. mdpi.comuobasrah.edu.iq
The redox processes observed are typically centered on the metal ion (e.g., M(II)/M(I) or M(III)/M(II) transitions) but can also involve the ligand. mdpi.comua.es For instance, the CV of a Mn(II) complex with a Schiff base ligand showed a nearly reversible one-electron oxidation wave attributed to the Mn(II)/Mn(III) couple, followed by an irreversible oxidation process at a higher potential. mdpi.com In contrast, corresponding Cu(II) and Co(II) complexes under similar conditions showed only an irreversible oxidation process attributed to the ligand itself. mdpi.com The electrochemical reduction of a binuclear Mn(III) complex was found to be a quasi-reversible process corresponding to the Mn(III) to Mn(II) transition. researchgate.net The specific redox potentials and the reversibility of the electron transfer process are influenced by the metal ion, the specific substituents on the ligand, and the solvent system used. uobasrah.edu.iqua.es
| Complex | Redox Process | Ep,a (V) | Ep,c (V) | ΔEp (mV) | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| Mn(II)L Complex | Mn(II) → Mn(III) | 0.58 | - | 110 | Nearly Reversible | mdpi.com |
| Mn(II)L Complex | Ligand Oxidation | 0.895 | - | - | Irreversible | mdpi.com |
| Cu(II)L Complex | Ligand Oxidation | 0.83 | - | - | Irreversible | mdpi.com |
| Co(II)L Complex | Ligand Oxidation | 0.782 | - | - | Irreversible | mdpi.com |
| Binuclear Mn(III) Complex | Mn(III) → Mn(II) | - | - | - | Quasi-reversible | researchgate.net |
| Co(II)L₂ Complex | Oxidation | - | - | - | Irreversible | uobasrah.edu.iq |
Precursor for Advanced Organic Transformations and Multicomponent Reactions
The aldehyde functional group is a gateway to a vast number of organic transformations. Aldehydes, including benzaldehyde (B42025) derivatives, can act as photoinitiators in various chemical reactions, highlighting their role in advanced synthetic methodologies. beilstein-journals.org Beyond their use in two-component reactions like Schiff base formation, analogs of this compound are valuable substrates in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step, offering high efficiency and atom economy. semanticscholar.orgnih.gov
A notable example is the use of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a close analog, in a Biginelli-like MCR with 3-amino-1,2,4-triazole and acetone (B3395972). semanticscholar.org This reaction leads to the formation of complex heterocyclic products like tetrahydro ijnc.irresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-ol derivatives. semanticscholar.org The outcome of such MCRs can be highly dependent on the reaction conditions, sometimes leading to different isomeric products. semanticscholar.org This demonstrates the utility of these substituted salicylaldehydes as key building blocks for generating molecular diversity and accessing complex heterocyclic libraries.
Self-Assembled Monolayers and Supramolecular Polymerization from Related Systems
While specific studies on this compound in self-assembly are limited, the broader class of benzaldehyde and salicylaldehyde derivatives is extensively used in materials science for creating ordered molecular structures on surfaces and in solution.
Self-Assembled Monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. Benzaldehyde-functionalized molecules are used to create SAMs on amino-terminated surfaces through the formation of imine bonds or via reductive amination. nih.govrsc.org This approach has been successfully employed to immobilize aldehyde-functionalized glycans onto SPR chips to create "glyco-SAMs" that mimic the cell surface glycocalyx. nih.gov These functionalized surfaces are valuable tools for studying carbohydrate-protein and carbohydrate-carbohydrate interactions in a controlled environment. nih.govmdpi.com The aldehyde group provides a versatile handle for covalently attaching a wide range of molecules to pre-functionalized surfaces. rsc.org
In the realm of polymer chemistry, related salicylaldehyde systems are used to create advanced functional materials through Supramolecular Polymerization . For example, a salicylaldehyde-functionalized monomer, 3-formyl-4-hydroxybenzyl methacrylate, has been synthesized and used in polymerization-induced self-assembly (PISA). rsc.org This process allows for the one-pot synthesis of diblock copolymer nano-objects with various morphologies, such as spheres, worms, and vesicles. rsc.org The salicylaldehyde units within the polymer core can then be used for post-polymerization modification, such as cross-linking, to stabilize the nanostructures. rsc.org The incorporation of metal centers into such polymer systems can lead to metallo-supramolecular polymers (MSPs), which combine the properties of polymers with the redox, photophysical, and electronic functionalities of metal ions. rsc.org
Q & A
Basic Questions
Q. What experimental methods are recommended for synthesizing 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde with high purity?
- Methodology :
- Formylation Reactions : Use regioselective formylation of substituted phenols (e.g., Vilsmeier-Haack or Duff reactions) under controlled pH and temperature.
- Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution).
- Storage : Maintain in airtight containers under inert gas (N₂/Ar) to prevent oxidation, referencing safety protocols for aldehydes .
Q. How should researchers safely handle and store this compound in the laboratory?
- Handling :
- Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Inspect gloves for integrity before use .
- Work in a fume hood to minimize inhalation risks .
- Storage :
- Keep in tightly sealed, light-resistant containers at 2–8°C in a dry, well-ventilated area. Avoid incompatibles (e.g., strong oxidizers) .
Q. How can physical properties (e.g., solubility, melting point) be determined if literature data are unavailable?
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
- Solubility : Employ the shake-flask method in solvents (water, ethanol, DMSO) at 25°C, followed by UV-Vis or HPLC quantification .
Advanced Research Questions
Q. What spectroscopic and chromatographic techniques are optimal for structural confirmation and purity assessment?
- FTIR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and hydroxyl/methoxy groups. Note that rotational barriers (e.g., –CHO torsion) may cause spectral splitting, requiring high-resolution instruments .
- NMR : ¹H/¹³C NMR for substituent positioning (e.g., ethyl group δ ~1.2 ppm; methoxy δ ~3.8 ppm).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Validate with spiked standards .
Q. How do substituents (ethyl, hydroxy, methoxy) influence reactivity in oxidation or catalytic reactions?
- Electron-Donating Effects : Methoxy and hydroxy groups activate the aromatic ring toward electrophilic substitution but may deactivate the aldehyde toward nucleophilic attacks.
- Catalytic Oxidation : Study using Ce-MOFs (as in styrene oxidation to benzaldehyde derivatives), noting that bulky substituents like ethyl may sterically hinder active sites, reducing conversion rates .
Q. What computational approaches predict the stability and reactivity of this compound?
- DFT Calculations : Model rotational barriers (e.g., aldehyde torsion) and compare with experimental FTIR data .
- Reactivity Prediction : Use molecular docking or QSAR to assess interactions in catalytic systems (e.g., enzyme binding or metal-organic frameworks) .
Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
